molecular formula C13H18O7 B15286134 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

Cat. No.: B15286134
M. Wt: 286.28 g/mol
InChI Key: SIXFVXJMCGPTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl alpha-D-Mannopyranoside is a carbohydrate derivative consisting of a mannose unit attached to a 4-methoxyphenyl moiety through a glycosidic bond. This compound is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside typically involves the glycosylation of mannose with 4-methoxyphenol. This reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 4-Methoxyphenyl alpha-D-Mannopyranoside may involve large-scale glycosylation processes using optimized catalysts and reaction conditions. The product is then purified through crystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl alpha-D-Mannopyranoside can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

4-Methoxyphenyl alpha-D-Mannopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl alpha-D-Mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl alpha-D-Mannopyranoside is unique due to its specific methoxyphenyl moiety, which imparts distinct chemical properties and reactivity compared to other mannose derivatives. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXFVXJMCGPTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871921
Record name 4-Methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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